[((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF is a complex organometallic compound that features a chiral phosphine ligand (Cy2-Ubaphox) coordinated to an iridium center. The iridium is also coordinated to 1,5-cyclooctadiene (COD) and the compound is paired with a tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BARF) counterion. This compound is notable for its applications in asymmetric catalysis, particularly in hydrogenation reactions.
Mechanism of Action
Mode of Action
The compound [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF
is known to act as a catalyst in chemical reactions . As a catalyst, it speeds up the reaction rate by lowering the activation energy required for the reaction to proceed. It does this by providing an alternative reaction pathway with a lower activation energy.
Result of Action
The molecular and cellular effects of This compound
’s action would depend on the specific reactions it catalyzes. As a catalyst, it could potentially influence a wide range of molecular and cellular processes by accelerating specific chemical reactions .
Action Environment
The action, efficacy, and stability of This compound
can be influenced by various environmental factors. These may include the pH, temperature, and concentration of other reactants in the reaction environment. The compound is stored under inert gas (nitrogen or Argon) at 2-8°C, indicating that it may be sensitive to oxygen, moisture, or higher temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF typically involves the following steps:
Ligand Synthesis: The chiral phosphine ligand (Cy2-Ubaphox) is synthesized through a series of organic reactions, starting from commercially available precursors
Complex Formation: The synthesized ligand is then reacted with an iridium precursor, such as iridium chloride or iridium acetylacetonate, in the presence of 1,5-cyclooctadiene (COD). This step forms the iridium-ligand complex.
Ion Exchange: The final step involves the exchange of the chloride or acetylacetonate counterion with the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BARF) counterion. This is typically achieved through a metathesis reaction using a silver salt of the BARF anion.
Industrial Production Methods
While the synthesis of this compound is primarily conducted on a laboratory scale, industrial production would involve scaling up the synthetic routes with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
[((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF is primarily used in asymmetric hydrogenation reactions. It can also participate in other types of reactions such as:
Oxidation: The iridium center can undergo oxidation reactions, although these are less common.
Substitution: Ligand substitution reactions can occur, where the COD ligand is replaced by other ligands.
Common Reagents and Conditions
Hydrogenation: The compound is used as a catalyst in hydrogenation reactions, typically under mild conditions (room temperature to 50°C) and moderate hydrogen pressures (1-10 atm). Common reagents include hydrogen gas and various substrates such as alkenes and ketones.
Oxidation: Oxidizing agents such as oxygen or peroxides can be used, although these reactions are less common.
Major Products
The major products of reactions catalyzed by this compound are typically enantiomerically enriched hydrogenated compounds. For example, in the hydrogenation of alkenes, the product would be the corresponding alkane with high enantiomeric excess.
Scientific Research Applications
Chemistry
Asymmetric Catalysis: The compound is widely used in asymmetric hydrogenation reactions to produce chiral molecules, which are important in the synthesis of pharmaceuticals and fine chemicals.
Biology and Medicine
Drug Synthesis: The enantiomerically pure compounds produced using this catalyst are valuable in the synthesis of active pharmaceutical ingredients (APIs) that require specific chiral configurations.
Industry
Fine Chemicals: The compound is used in the production of fine chemicals where high enantiomeric purity is required.
Comparison with Similar Compounds
Similar Compounds
[((4S,5S)-Ph2-Ubaphox)Ir(COD)]BARF: A similar compound with phenyl groups instead of cyclohexyl groups on the phosphine ligand.
[((4S,5S)-Cy2-Binap)Ir(COD)]BARF: A compound with a different chiral ligand (Binap) but similar coordination environment.
Uniqueness
[((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. The specific chiral environment provided by the Cy2-Ubaphox ligand makes it particularly effective for producing enantiomerically pure compounds.
Properties
CAS No. |
880262-14-6 |
---|---|
Molecular Formula |
C77H70BF24IrNO2P- |
Molecular Weight |
1731.3 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;dicyclohexyl-[2-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]-1,3-diphenylpropan-2-yl]oxyphosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C37H46NO2P.C32H12BF24.C8H12.Ir/c1-29-35(38-36(39-29)32-21-11-4-12-22-32)37(27-30-17-7-2-8-18-30,28-31-19-9-3-10-20-31)40-41(33-23-13-5-14-24-33)34-25-15-6-16-26-34;34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-2-4-6-8-7-5-3-1;/h2-4,7-12,17-22,29,33-35H,5-6,13-16,23-28H2,1H3;1-12H;1-2,7-8H,3-6H2;/q;-1;;/b;;2-1-,8-7-;/t29-,35-;;;/m1.../s1 |
InChI Key |
LADOFGASZSKWMF-XCHXSORBSA-N |
Isomeric SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C[C@H]1OC(=N[C@H]1C(OP(C2CCCCC2)C3CCCCC3)(CC4=CC=CC=C4)CC5=CC=CC=C5)C6=CC=CC=C6.C1/C=C\CC/C=C\C1.[Ir] |
SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5CCCCC5)C6CCCCC6.C1CC=CCCC=C1.[Ir] |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5CCCCC5)C6CCCCC6.C1CC=CCCC=C1.[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.